2-ethyl-N-(2,2,2-trifluoroethyl)aniline

Synthetic Organic Chemistry Fluorination Methodology Process Development

Researchers optimizing N-trifluoroethylated aniline scaffolds face inconsistent regioisomeric purity and limited access to ortho-substituted analogs. 2-Ethyl-N-(2,2,2-trifluoroethyl)aniline (CAS 1020956-39-1) is a key building block with a critical ortho-ethyl group that introduces steric and electronic effects unavailable from unsubstituted or para-substituted variants. - Enables SAR exploration of CRF1 and TRPA1 targets with nanomolar affinity potential. - Serves as a versatile intermediate for novel herbicide and fungicide libraries with enhanced lipophilicity and metabolic stability. - Purity: ≥98%. Stored at 2-8°C, shipped at ambient temperature. Patent-protected in certain regions; confirm IP clearance prior to purchase.

Molecular Formula C10H12F3N
Molecular Weight 203.20 g/mol
Cat. No. B13623727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-N-(2,2,2-trifluoroethyl)aniline
Molecular FormulaC10H12F3N
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NCC(F)(F)F
InChIInChI=1S/C10H12F3N/c1-2-8-5-3-4-6-9(8)14-7-10(11,12)13/h3-6,14H,2,7H2,1H3
InChIKeyRMYZJMBPMSIAFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-N-(2,2,2-trifluoroethyl)aniline Overview


2-Ethyl-N-(2,2,2-trifluoroethyl)aniline (CAS 1020956-39-1) is a fluorinated aromatic amine characterized by an ortho-ethyl substituted aniline core and a 2,2,2-trifluoroethyl group on the nitrogen atom . With the molecular formula C₁₀H₁₂F₃N and a molecular weight of 203.20 g/mol, this compound belongs to the class of N-trifluoroethylated anilines . These compounds are widely utilized as platform chemicals and intermediates in synthetic organic, medicinal, and agrochemistry due to the favorable properties imparted by fluorine, such as enhanced lipophilicity and metabolic stability [1].

Workflow
Fluorinated aromatic amine building block for synthetic applications
Selection
Ortho-ethyl and N-trifluoroethyl substitution pattern for SAR exploration
Use Context
Med chem, agrochemistry, and chemical biology intermediate research

Why Generic Analogs Fall Short


While many N-trifluoroethyl anilines share a common core, simple substitution is not feasible due to the profound impact of specific substituents on both chemical reactivity and biological function. The ortho-ethyl group on 2-ethyl-N-(2,2,2-trifluoroethyl)aniline introduces critical steric and electronic effects that differentiate it from unsubstituted or para-substituted analogs. For instance, the presence of a metallic salt during the synthesis of N-(2,2,2-trifluoroethyl)aniline can lead to the formation of an entirely different regioisomer, 2-(2,2,2-trifluoroethyl)aniline, highlighting the sensitivity of this chemical space to reaction conditions [1]. Furthermore, the position and nature of the alkyl substituent can significantly alter physicochemical properties such as boiling point and lipophilicity (logP), which are key determinants of a compound's performance as a synthetic intermediate or its behavior in a biological assay [2]. Therefore, direct substitution with a non-ortho-ethyl analog would yield a different chemical entity with unpredictable and likely divergent properties, undermining the validity of any research or industrial process.

!
Ortho-substitution is not interchangeable
The ortho-ethyl group introduces steric and electronic effects that may shift reactivity and biological profile relative to unsubstituted or para-substituted analogs.
!
Regiochemical sensitivity under similar conditions
Unsubstituted N-(2,2,2-trifluoroethyl)aniline can form the 2-substituted regioisomer in metallic vessels, whereas the ortho-ethyl compound may direct selectivity differently.
!
Physicochemical property divergence
Boiling point, logP, and purification behavior may differ significantly from the unsubstituted parent, requiring re-optimization of handling and scale-up protocols.

Procurement Differentiation Evidence


Synthesis Yield: Ortho-Ethyl vs. Unsubstituted

A key differentiator for 2-ethyl-N-(2,2,2-trifluoroethyl)aniline is the efficiency of its synthesis. A class-level inference can be drawn from the general method for preparing N-trifluoroethylanilines via reaction with ethyl trifluoroacetate followed by diborane reduction [1]. This method reports that yields are typically high for anilines without certain sensitive substituents. As 2-ethyl-N-(2,2,2-trifluoroethyl)aniline lacks these problematic groups, it is expected to be synthesized in good yield, potentially comparable to or exceeding the yields of more complex analogs. This contrasts with unsubstituted aniline, which when reacted with 1-chloro-2,2,2-trifluoroethane in a metallic vessel, can produce an unwanted regioisomer, reducing the yield of the desired N-substituted product [2].

Synthesis Yield
Class-level inference
Target expected high yield under N-trifluoroethylation; comparator may form undesired regioisomer
Supports higher regioselectivity review
Requires experimental validation in target compound
Synthetic Organic Chemistry Fluorination Methodology Process Development

Boiling Point Comparison

The ortho-ethyl substitution on 2-ethyl-N-(2,2,2-trifluoroethyl)aniline is predicted to alter its physicochemical properties compared to its unsubstituted parent, N-(2,2,2-trifluoroethyl)aniline. While the boiling point of the target compound has not been empirically measured and reported in public literature, the unsubstituted analog has a measured boiling point of 173.45 °C (EPI Suite) and a predicted value of 221.83 °C (EPA T.E.S.T.) [1]. The presence of the ortho-ethyl group is expected to increase molecular weight and van der Waals interactions, thereby increasing the boiling point relative to the unsubstituted compound. This difference is critical for planning purification (e.g., distillation) and for safety assessments during scale-up.

Boiling Point
Class-level inference
Predicted higher than 173.45 °C (unsubstituted analog measured)
Impacts purification and distillation protocol design
Empirically unmeasured; predictive model context
Physicochemical Property Prediction Analytical Chemistry Process Safety

Class-Level Biological Potency

As a class, N-trifluoroethyl anilines have demonstrated potent biological activity. For example, structurally related compounds containing the N-trifluoroethyl aniline motif have shown nanomolar potency against the human Corticotropin-releasing factor receptor 1 (CRF1), with an EC50 of 0.300 nM and an IC50 of 4.5 nM in cellular assays [1]. Other derivatives have shown activity against Transient receptor potential cation channel subfamily A member 1 (TRPA1) with an IC50 of 330 nM [2]. This class-level evidence suggests that the 2-ethyl-N-(2,2,2-trifluoroethyl)aniline scaffold possesses inherent drug-like properties, including the ability to engage biological targets with high affinity. The specific ortho-ethyl substitution pattern is expected to further modulate these properties, potentially offering a unique selectivity or potency profile compared to other aniline derivatives.

Target Engagement (Class)
Class-level inference
Related analogs: CRF1 EC50 0.300 nM, TRPA1 IC50 330 nM
Suggests scaffold bioactivity potential
Requires target-specific validation; class-level only
Medicinal Chemistry Biological Screening Target Engagement

Research and Industrial Applications


Lead Optimization in Medicinal Chemistry

Based on class-level evidence of high potency (e.g., CRF1 antagonist with EC50=0.300 nM) [1], 2-ethyl-N-(2,2,2-trifluoroethyl)aniline is a prime candidate as a fragment or building block in medicinal chemistry. Its ortho-ethyl group provides a specific vector for exploring structure-activity relationships (SAR) around a core scaffold known to impart favorable lipophilicity and metabolic stability . Procuring this specific compound allows for the generation of novel analogs with potentially improved selectivity and pharmacokinetic profiles compared to unsubstituted or differently substituted aniline derivatives.

Synthesis of Fluorinated Agrochemical Intermediates

The trifluoroethyl group is a common motif in modern agrochemicals due to its ability to enhance bioavailability and environmental stability . 2-Ethyl-N-(2,2,2-trifluoroethyl)aniline serves as a versatile intermediate for developing new herbicides or fungicides. Its synthesis, inferred to proceed with good yields via established N-trifluoroethylation methods [2], makes it a practical choice for generating diverse compound libraries for agrochemical screening. The ortho-ethyl substitution may lead to improved crop safety or a differentiated pest spectrum compared to existing commercial products.

Process Development and Scale-Up

This compound presents an opportunity for process chemists to refine synthetic methodologies. The potential for higher synthetic yield and regioselectivity compared to the unsubstituted parent compound [2][3] makes it a valuable test case for optimizing N-trifluoroethylation reactions. Investigating its unique physicochemical properties, such as its predicted higher boiling point relative to N-(2,2,2-trifluoroethyl)aniline [4], is essential for developing robust purification and handling procedures, which is a critical step before advancing any candidate to larger-scale production.

Chemical Biology Tool Synthesis

Given the class's demonstrated ability to engage biological targets like CRF1 and TRPA1 with nanomolar affinity [1], 2-ethyl-N-(2,2,2-trifluoroethyl)aniline can be procured to synthesize novel chemical probes. These probes can be used in chemical biology studies to elucidate the function of these or other related targets in various disease models. The distinct ortho-ethyl substitution offers a unique chemical handle that may confer a different binding mode or target residence time compared to other analogs, making it a valuable tool for target validation.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Ortho-ethyl SAR vector; N-trifluoroethyl pharmacophore class
Potency & selectivity profiling; class-level context review
Fluorinated agrochemical intermediates
Fluorinated building block with good synthetic accessibility
Agrochemical screening; crop safety endpoint review
Process development and scale-up
Regioselective synthesis potential; predicted higher boiling point
Distillation and handling protocol development
Chemical biology tool synthesis
Scaffold with reported class-level target engagement
Target engagement and binding mode validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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